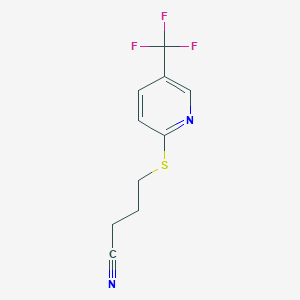
4-((5-(Trifluoromethyl)pyridin-2-yl)thio)butanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((5-(Trifluoromethyl)pyridin-2-yl)thio)butanenitrile is an organic compound with the molecular formula C10H9F3N2S and a molecular weight of 246.25 g/mol . This compound features a trifluoromethyl group attached to a pyridine ring, which is further connected to a butanenitrile moiety via a sulfur atom. The presence of the trifluoromethyl group imparts unique chemical properties, making it valuable in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((5-(Trifluoromethyl)pyridin-2-yl)thio)butanenitrile typically involves the reaction of 2-bromo-5-(trifluoromethyl)pyridine with a suitable thiol compound under palladium-catalyzed conditions . The reaction proceeds through a nucleophilic substitution mechanism, where the thiol group displaces the bromine atom on the pyridine ring. The resulting intermediate is then reacted with butanenitrile to form the final product.
Industrial Production Methods
Industrial production of this compound may involve bulk synthesis techniques, including continuous flow reactors and large-scale batch processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of palladium catalysts and appropriate ligands is crucial for achieving efficient and scalable synthesis .
Chemical Reactions Analysis
Types of Reactions
4-((5-(Trifluoromethyl)pyridin-2-yl)thio)butanenitrile undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to primary amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Nucleophiles such as amines or thiols can react with the trifluoromethyl group under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-((5-(Trifluoromethyl)pyridin-2-yl)thio)butanenitrile has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique chemical properties.
Medicine: Explored for its potential therapeutic applications, including antitumor activity.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-((5-(Trifluoromethyl)pyridin-2-yl)thio)butanenitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
{[5-(Trifluoromethyl)pyridin-2-yl]thio}acetic acid: Similar structure with an acetic acid moiety instead of butanenitrile.
2-([3-chloro-5-(trifluoromethyl)pyridin-2-yl]thio)ethanamine: Contains a chloro group and an ethanamine moiety.
Uniqueness
4-((5-(Trifluoromethyl)pyridin-2-yl)thio)butanenitrile is unique due to its combination of a trifluoromethyl group, a pyridine ring, and a butanenitrile moiety. This combination imparts distinct chemical properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C10H9F3N2S |
|---|---|
Molecular Weight |
246.25 g/mol |
IUPAC Name |
4-[5-(trifluoromethyl)pyridin-2-yl]sulfanylbutanenitrile |
InChI |
InChI=1S/C10H9F3N2S/c11-10(12,13)8-3-4-9(15-7-8)16-6-2-1-5-14/h3-4,7H,1-2,6H2 |
InChI Key |
SXUNKTLUFDACLA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1C(F)(F)F)SCCCC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















